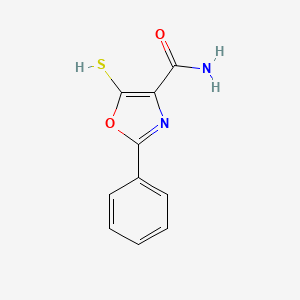
5-mercapto-2-phenyl-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-mercapto-2-phenyl-1,3-oxazole-4-carboxamide (or MPOC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPOC is a heterocyclic compound that contains a thiol group (-SH) and an oxazole ring in its structure. It has been synthesized using different methods, and its mechanism of action is still being studied.
作用机制
The mechanism of action of MPOC is not fully understood. However, studies have shown that MPOC induces apoptosis in cancer cells by activating the mitochondrial pathway. MPOC has also been shown to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
MPOC has been shown to exhibit cytotoxicity towards cancer cells while having minimal effect on normal cells. It has also been shown to inhibit the growth of certain viruses. MPOC has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Studies have also shown that MPOC can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
实验室实验的优点和局限性
One advantage of using MPOC in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its ability to inhibit the replication of certain viruses. However, one limitation of using MPOC in lab experiments is its low solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of MPOC. One direction is the development of MPOC-based metal complexes for use in catalysis and as luminescent materials. Another direction is the study of MPOC's potential use as an antiviral agent. Further studies are also needed to fully understand the mechanism of action of MPOC and its potential applications in medicine. Additionally, the development of more efficient synthesis methods for MPOC is needed to increase its yield and reduce its cost.
Conclusion
In conclusion, MPOC is a heterocyclic compound that has potential applications in various fields, including medicine and material science. It has been synthesized using different methods, and its mechanism of action is still being studied. MPOC has been shown to exhibit cytotoxicity towards cancer cells and inhibit the replication of certain viruses. However, its low solubility in water can affect its bioavailability. There are several future directions for the study of MPOC, including the development of MPOC-based metal complexes, its potential use as an antiviral agent, and further studies to fully understand its mechanism of action and potential applications in medicine.
合成方法
Several methods have been reported for the synthesis of MPOC. One of the most commonly used methods involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride and then with sodium hydrosulfide. Another method involves the reaction of 2-phenyl-4-chloro-5-oxazolecarboxamide with sodium hydrosulfide. The yield of MPOC obtained from these methods varies from 60% to 90%.
科学研究应用
MPOC has been studied for its potential applications in various fields. In the field of medicine, MPOC has been shown to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential use as an antiviral agent. In the field of material science, MPOC has been used as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis and as luminescent materials.
属性
IUPAC Name |
2-phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8(13)7-10(15)14-9(12-7)6-4-2-1-3-5-6/h1-5,15H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSSFGIRYWQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)S)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)
![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)